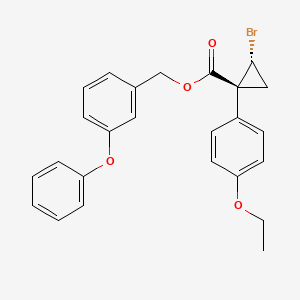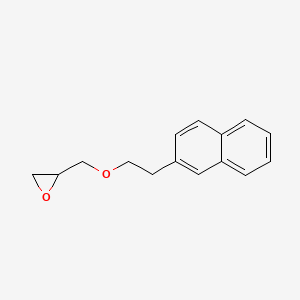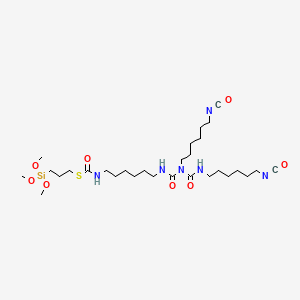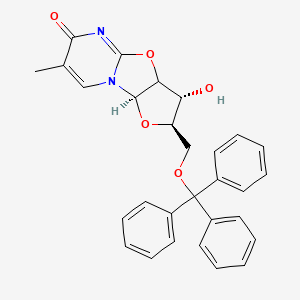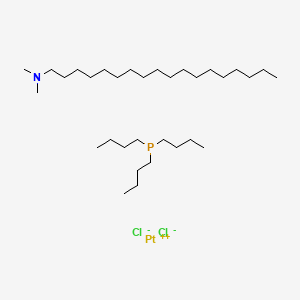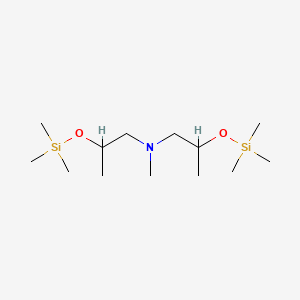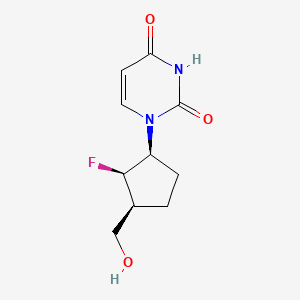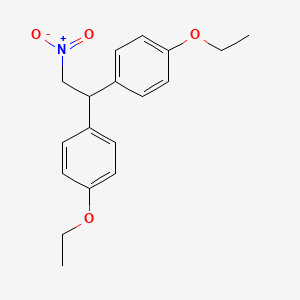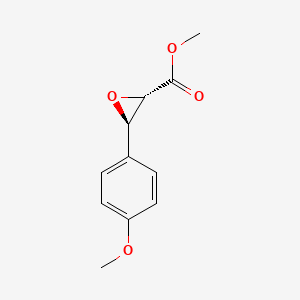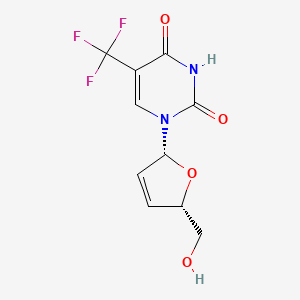
Thymidine, 2',3'-didehydro-3'-deoxy-alpha,alpha,alpha-trifluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is a synthetic nucleoside analog. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but with modifications that enhance its biological activity. It is known for its potential antiviral properties, particularly against HIV.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- involves multiple steps. The starting material is typically thymidine, which undergoes dehydrogenation and fluorination. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and efficacy of the final product.
化学反应分析
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can revert the compound to its original state or introduce new functionalities.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and fluorinating agents like diethylaminosulfur trifluoride. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying DNA replication and repair mechanisms.
Medicine: Its antiviral properties make it a candidate for the development of new therapeutic agents against viral infections, particularly HIV.
Industry: It is used in the production of diagnostic reagents and as a standard in analytical chemistry.
作用机制
The compound exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, it terminates the elongation process, preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.
相似化合物的比较
Similar Compounds
Thymidine, 2’,3’-didehydro-3’-deoxy-: This compound lacks the trifluoro modification but shares similar antiviral properties.
Zidovudine (AZT): Another nucleoside analog used in the treatment of HIV, but with different structural modifications.
Stavudine (d4T): A similar compound with potent antiviral activity but different pharmacokinetic properties.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-alpha,alpha,alpha-trifluoro- is unique due to its trifluoro modification, which enhances its stability and biological activity. This modification allows for better incorporation into viral DNA and more effective inhibition of reverse transcriptase compared to other nucleoside analogs.
属性
CAS 编号 |
21618-68-8 |
|---|---|
分子式 |
C10H9F3N2O4 |
分子量 |
278.18 g/mol |
IUPAC 名称 |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H9F3N2O4/c11-10(12,13)6-3-15(9(18)14-8(6)17)7-2-1-5(4-16)19-7/h1-3,5,7,16H,4H2,(H,14,17,18)/t5-,7+/m0/s1 |
InChI 键 |
KIFYNCJYLTYWRU-CAHLUQPWSA-N |
手性 SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
规范 SMILES |
C1=CC(OC1CO)N2C=C(C(=O)NC2=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)
